3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide
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Overview
Description
3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further substituted with quinoline and methylpyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which is then functionalized with quinoline and methylpyridine groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound could be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or targets.
Industry: In material science, the compound might be used to develop new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and imidazole-containing molecules. Examples might include:
- 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzoic acid
- 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzylamine
Uniqueness
What sets 3-((4-(6-Methylpyridin-2-yl)-5-(quinolin-6-yl)-1H-imidazol-2-yl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H21N5O |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-quinolin-6-yl-1H-imidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C26H21N5O/c1-16-5-2-9-22(29-16)25-24(19-10-11-21-18(15-19)8-4-12-28-21)30-23(31-25)14-17-6-3-7-20(13-17)26(27)32/h2-13,15H,14H2,1H3,(H2,27,32)(H,30,31) |
InChI Key |
CJTQBCMGMLTHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
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